8-bromo-6-methyl-8H-quinazolin-4-one
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Overview
Description
8-bromo-6-methyl-8H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-methyl-8H-quinazolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with thiols in a one-pot intermolecular annulation reaction. This method is efficient, transition metal-free, and does not require external oxidants . Another approach involves the use of carbodiimide obtained from the aza-Wittig reaction of iminophosphorane with aromatic isocyanate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and non-toxic catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-bromo-6-methyl-8H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the bromine atom or other substituents in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities .
Scientific Research Applications
8-bromo-6-methyl-8H-quinazolin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-bromo-6-methyl-8H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to its antimicrobial or anticancer effects . The compound may also interfere with DNA replication or protein synthesis, contributing to its biological activities .
Comparison with Similar Compounds
8-bromo-6-methyl-8H-quinazolin-4-one can be compared with other similar compounds, such as:
Quinazolin-4-one: Lacks the bromine and methyl groups, resulting in different chemical properties and biological activities.
6-methyl-8H-quinazolin-4-one:
8-bromo-quinazolin-4-one: Lacks the methyl group, leading to differences in its chemical behavior and biological effects.
The presence of both the bromine atom and the methyl group in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
8-bromo-6-methyl-8H-quinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4,7H,1H3 |
InChI Key |
DZKCHAPLDLYBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=NC=NC(=O)C2=C1)Br |
Origin of Product |
United States |
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